REACTION_CXSMILES
|
OS(O)(=O)=O.[Cl:6][C:7]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:8]=1[O:9][CH2:10][C:11]([OH:13])=[O:12].[CH2:19](O)[CH3:20]>>[Cl:6][C:7]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:8]=1[O:9][CH2:10][C:11]([O:13][CH2:19][CH3:20])=[O:12]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC(=O)O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hours
|
Duration
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5 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was subsequently concentrated in vacuo
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Type
|
ADDITION
|
Details
|
the residue was poured into 100 ml of ice-water
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted
|
Type
|
WASH
|
Details
|
The combined organic phases were washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCC(=O)OCC)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |